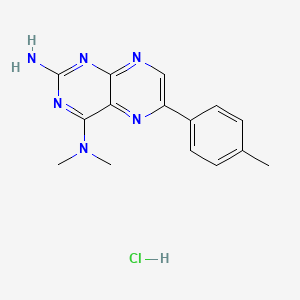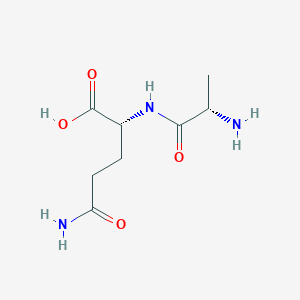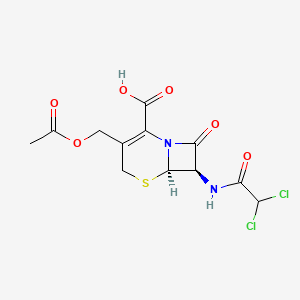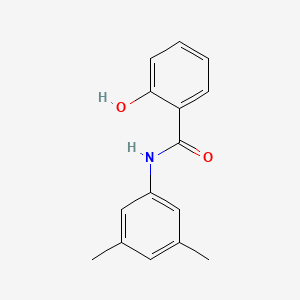
N-(3,5-dimethylphenyl)-2-hydroxybenzamide
描述
N-(3,5-dimethylphenyl)-2-hydroxybenzamide is an organic compound characterized by the presence of a benzamide group substituted with a 3,5-dimethylphenyl group and a hydroxyl group at the ortho position
作用机制
Target of Action
N-(3,5-dimethylphenyl)-2-hydroxybenzamide, also known as Aticaprant, primarily targets the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds to endogenous opioid peptides like dynorphin . The activation of KOR can lead to analgesic, sedative, and dysphoric effects .
Mode of Action
Aticaprant acts as a selective antagonist of the KOR . This means it binds to the KOR and blocks its activation by dynorphin, preventing the typical effects associated with KOR activation . This antagonistic action is believed to have potential therapeutic benefits in the treatment of conditions like major depressive disorder .
Biochemical Pathways
It is known that kor is involved in modulating the release of neurotransmitters like dopamine and serotonin . By blocking KOR, Aticaprant could potentially influence these neurotransmitter systems and their associated physiological functions.
Pharmacokinetics
Aticaprant is taken orally and has a bioavailability of 25% . It has a relatively long half-life of 30 to 40 hours, suggesting that it remains in the body for a significant period after administration . This allows Aticaprant to exert its effects over a prolonged period.
Result of Action
The molecular and cellular effects of Aticaprant’s action primarily involve the blockade of KOR activation. This can lead to changes in neurotransmitter release and neuronal activity, potentially alleviating symptoms of conditions like depression . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-hydroxybenzamide typically involves the reaction of 3,5-dimethylaniline with salicylic acid or its derivatives. One common method is the condensation reaction between 3,5-dimethylaniline and salicylic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(3,5-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
N-(3,5-dimethylphenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
N-(3,5-dimethylphenyl)-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(3,5-dimethylphenyl)-2-hydroxybenzylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-(3,5-dimethylphenyl)-2-hydroxybenzamide is unique due to the presence of both the hydroxyl and amide groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications .
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)16-15(18)13-5-3-4-6-14(13)17/h3-9,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHGACVMWGAWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3326661.png)
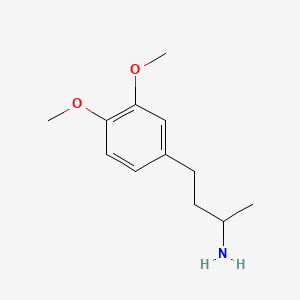
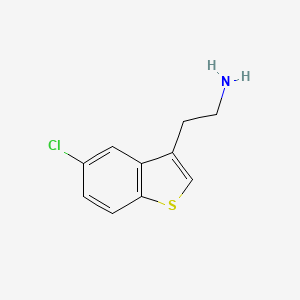
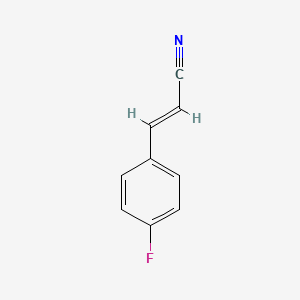
![5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3326689.png)
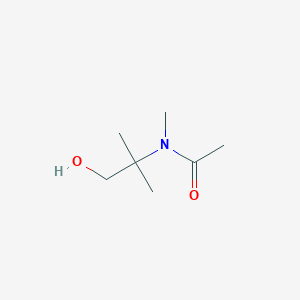
![9-Chloro-7-(2,2-dichloroacetyl)-8-hydroxy-10,10-dimethyl-6,10-dihydropyrido[1,2-a]indol-6-one](/img/structure/B3326696.png)
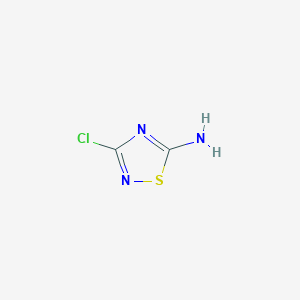
![2-Azabicyclo[4.2.0]octane](/img/structure/B3326703.png)
